1-(1H-1,2,4-triazol-1-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,2,4-triazol-1-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-6(10)3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTJITWSNBQNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CN1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1h 1,2,4 Triazol 1 Yl Butan 2 One and Its Precursors
Strategies for the Formation of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, which can exist in 1H and 4H tautomeric forms. nih.govresearchgate.net Its synthesis has been a subject of extensive research, leading to the development of both classical and modern methodologies.
The synthesis of the 1,2,4-triazole ring has evolved significantly from early, often low-yielding procedures. nih.gov Classical methods, established in the late 19th and early 20th centuries, laid the groundwork for triazole chemistry. Contemporary methods offer improvements in yield, substrate scope, and reaction conditions.
Classical Methods:
Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide to form 1,2,4-triazole derivatives. For example, heating benzamide (B126) and benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. researchgate.net
Einhorn–Brunner Reaction: This reaction describes the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid to produce 1,2,4-triazoles. researchgate.net The unsubstituted 1,2,4-triazole can be prepared from the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization and subsequent oxidation. wikipedia.org
Contemporary Methods: Modern synthetic chemistry has introduced a variety of more efficient and versatile methods for constructing the 1,2,4-triazole ring. These methods often employ catalysts or non-conventional energy sources to improve reaction outcomes.
Metal-Catalyzed Synthesis: Copper catalysts are frequently used to facilitate the synthesis of 1,2,4-triazoles. One effective system uses a copper catalyst with O2 as the oxidant and K3PO4 as the base to synthesize 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org This approach is valued for its operational simplicity and broad applicability. isres.org
Microwave-Assisted Synthesis: The use of microwave irradiation provides a simple, efficient, and mild catalyst-free method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide, showing excellent tolerance for various functional groups. organic-chemistry.org
Electrochemical Synthesis: A facile electrochemical approach has been developed for synthesizing 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and NH4OAc, where alcohols serve as both solvent and reactant. isres.org This method avoids the need for strong oxidants or transition-metal catalysts. organic-chemistry.org
Iodine-Mediated Synthesis: Iodine can mediate oxidative cyclization of trifluoroacetimidohydrazides to form 3-trifluoromethyl-1,2,4-triazoles, using dimethylformamide (DMF) as a carbon source. isres.org
| Method | Reactants | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Pellizzari Reaction | Amide + Acyl hydrazide | Heating | Classical, foundational method | researchgate.net |
| Einhorn-Brunner Reaction | Hydrazine + Diacylamine | Weak acid | Classical, versatile for substituted hydrazines | researchgate.net |
| Copper-Catalyzed Synthesis | Amidines + Amines/DMF/DMSO | Cu catalyst, O2, K3PO4 | High efficiency, broad substrate scope | isres.org |
| Microwave-Assisted Synthesis | Hydrazines + Formamide | Microwave irradiation | Rapid, catalyst-free, mild conditions | organic-chemistry.org |
| Electrochemical Synthesis | Aryl hydrazines, Paraformaldehyde, NH4OAc | Electrolysis | Avoids strong oxidants and metal catalysts | organic-chemistry.org |
For compounds like 1-(1H-1,2,4-triazol-1-yl)butan-2-one, the butanone moiety must be attached specifically to the N1 position of the triazole ring. Achieving this regioselectivity is a critical challenge in synthesis, as reactions with unsubstituted 1,2,4-triazole can often yield a mixture of N1 and N4 substituted isomers.
Several strategies have been developed to control the regioselectivity of substitution:
Catalyst Control: The choice of metal catalyst can direct the substitution pattern. For instance, in reactions of N-cyano-O-phenylisourea with hydrazonoyl chlorides, Cu(II) catalysis selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas Ag(I) catalysis favors the formation of 1,3-disubstituted isomers. organic-chemistry.org
[3+2] Cycloaddition Reactions: The [3+2] cycloaddition of nitrile imines with nitriles is a powerful method for regioselective synthesis. For example, the reaction of nitrile imines (generated in situ from hydrazonyl chloride) with trifluoroacetonitrile (B1584977) produces 5-trifluoromethyl 1,2,4-triazoles with exclusive regioselectivity. mdpi.com Similarly, copper-catalyzed three-component reactions of aryldiazonium salts, diazo reagents, and nitriles can lead to specific regioisomers of N1-aryl-1,2,4-triazoles. mdpi.com
Use of Blocking Groups: A common strategy involves using a precursor where one of the reactive nitrogen atoms is blocked. For example, 4H-4-amino-1,2,4-triazole can be used as a starting material. google.com The amino group at the N4 position prevents alkylation at this site, directing incoming electrophiles to the N1 position. The N4-amino group can then be removed in a subsequent deamination step (e.g., using sodium nitrite) to yield the desired 1-substituted 1H-1,2,4-triazole. google.com
Approaches to the Butanone Moiety and its Linkage to the Triazole
Once the 1,2,4-triazole ring is available, the next crucial step is the introduction of the butan-2-one side chain. This can be achieved through direct coupling reactions or via more elaborate multi-step pathways.
The most direct method for linking the butanone moiety to the triazole ring is through a nucleophilic substitution reaction. This typically involves the reaction of the 1,2,4-triazole anion with a suitable butanone electrophile.
A standard procedure involves:
Deprotonation of 1H-1,2,4-triazole with a base (e.g., sodium hydride, potassium carbonate) to form the triazolate anion.
Reaction of the triazolate anion with an α-haloketone, such as 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone.
This SN2 reaction results in the formation of the C-N bond, linking the N1 of the triazole to the C1 of the butanone chain. A similar strategy is employed in the synthesis of key raw materials for antifungal drugs, such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, a precursor to Voriconazole (B182144). nih.gov Three-component coupling reactions involving alkynes, an azide (B81097) source (like trimethylsilyl (B98337) azide), and another component under bimetallic catalysis (e.g., Pd(0)-Cu(I)) also represent a modern approach to constructing substituted triazoles. researchgate.net
In some synthetic strategies, the butanone moiety is constructed or modified after the triazole ring is already in place, or the entire molecule is built through a convergent synthesis. These multi-step pathways offer flexibility and can be advantageous when direct coupling is inefficient or leads to unwanted side products. chemmethod.com
An illustrative multi-step protocol might involve:
Starting with a simpler triazole derivative, such as 1-(carboxymethyl)-1H-1,2,4-triazole.
Converting the carboxylic acid to an acid chloride or other activated species.
Reacting this intermediate with an organometallic reagent (e.g., ethylmagnesium bromide followed by a specific workup) to form the ketone.
Alternatively, a precursor containing a protected ketone or a functional group that can be converted into a ketone (like an alkyne or an alcohol) can be used to form the triazole ring first. For instance, a molecule containing a terminal alkyne can undergo a cycloaddition reaction to form the triazole, with the alkyne later being hydrated to yield the ketone. frontiersin.org
Stereoselective Synthesis and Enantiomeric Control for this compound Derivatives
While this compound itself is an achiral molecule, many of its most important derivatives, particularly those with pharmaceutical applications, are chiral. The reduction of the ketone at the C2 position to a hydroxyl group creates a stereocenter, leading to (R)- and (S)-enantiomers of 1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Controlling the stereochemistry of this and other potential stereocenters in more complex derivatives is paramount.
For example, the antifungal drug Voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, has a specific stereochemical configuration that is essential for its biological activity. nih.gov The synthesis of such complex derivatives requires sophisticated methods for enantiomeric control.
Key strategies for stereoselective synthesis include:
Asymmetric Reduction: The stereoselective reduction of the ketone in a precursor molecule is a common approach. This can be achieved using chiral reducing agents or catalysts that favor the formation of one enantiomer over the other.
Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials to build the desired molecule. The chirality is transferred from the starting material to the final product.
Regiospecific Ring Opening: In the synthesis of related propan-2-ol derivatives like fluconazole (B54011), a key step can be the regiospecific reaction of 1,2,4-triazole with a substituted oxirane. google.com The use of a chiral oxirane ensures that the resulting secondary alcohol has a defined stereochemistry. For instance, reacting a chiral oxirane salt with 4H-4-amino-1,2,4-triazole allows for a regiospecific synthesis pathway. google.com
The development of these stereoselective methods has been crucial in the synthesis of many modern triazole-based pharmaceuticals. nih.govbg.ac.rs
Green Chemistry Principles and Sustainable Synthetic Protocols for Triazole Ketones
The development of synthetic methodologies for triazole ketones, including this compound, has increasingly focused on the incorporation of green chemistry principles to minimize environmental impact and enhance sustainability. researchgate.netrsc.org Traditional synthetic routes often involve hazardous solvents, toxic reagents, and significant energy consumption, prompting a shift towards more eco-friendly alternatives. rsc.org This section explores the application of green chemistry in the synthesis of triazole ketones, emphasizing sustainable protocols and adherence to the twelve principles of green chemistry.
The core tenets of green chemistry, as outlined by Paul Anastas and John Warner, provide a framework for designing safer and more efficient chemical processes. edu.krd These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. edu.krdrjpn.org
In the context of triazole ketone synthesis, several of these principles have been successfully applied. Key areas of innovation include the use of alternative energy sources, green solvents, and the development of metal-free catalytic systems.
Alternative Energy Sources:
To improve energy efficiency, non-conventional energy sources such as microwave irradiation and ultrasound have been explored for the synthesis of triazole derivatives. nih.gov These methods can lead to significantly reduced reaction times, increased yields, and often require less solvent compared to conventional heating methods.
Green Solvents:
The replacement of volatile and toxic organic solvents is a critical aspect of green synthesis. rjpn.org For the synthesis of 1,2,3-triazoles, several environmentally benign solvents have been successfully employed:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green synthesis. consensus.app For instance, a visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) method has been developed using water as the solvent under mild conditions, allowing for the recycling of both the copper catalyst and the solvent. consensus.app
Glycerol: This biodegradable and non-toxic solvent has been used in the one-pot, three-component synthesis of 1,2,3-triazoles from organic halides, terminal acetylenes, and sodium azide. consensus.app
Deep Eutectic Solvents (DES): These solvents, formed by mixing a hydrogen bond donor and acceptor, are often biodegradable and have low vapor pressure. A novel Cu(II)-acidic deep eutectic solvent has been utilized for the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and the potential for solvent reuse. consensus.app
Ionic Liquids (ILs): Considered modern green solvents due to their low vapor pressure and thermal stability, ionic liquids have been used in the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles. nih.gov Basic ionic liquids like [Bmim]OH have also been used as catalysts for N-alkylation of benzotriazole (B28993) under solvent-free conditions, providing an efficient and convenient procedure. researchgate.net
Metal-Free and Catalytic Approaches:
To circumvent the use of potentially toxic and expensive metal catalysts, metal-free synthetic protocols have been developed. beilstein-journals.org For example, a metal-free synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved through the reaction of aryl azides with enaminones in the presence of triethylamine, water, and an ionic liquid. beilstein-journals.org Another approach involves a one-pot, transition-metal-free synthesis of 1,4-disubstituted 1,2,3-triazoles from anilines, ketones, and N-tosylhydrazine using molecular iodine. researchgate.net
The following interactive table summarizes various green chemistry approaches for the synthesis of triazole derivatives, which could be adapted for the synthesis of this compound and other triazole ketones.
| Green Chemistry Approach | Specific Method | Key Advantages |
| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, increased yields. nih.gov |
| Ultrasound | Enhanced reaction rates, milder conditions. nih.gov | |
| Green Solvents | Water | Non-toxic, non-flammable, recyclable. consensus.app |
| Glycerol | Biodegradable, non-toxic. consensus.app | |
| Deep Eutectic Solvents (DES) | Biodegradable, reusable, stable. consensus.app | |
| Ionic Liquids (ILs) | Low vapor pressure, thermal stability. nih.gov | |
| Catalysis | Metal-Free Protocols | Avoids toxic metal catalysts, environmentally benign. beilstein-journals.org |
| One-Pot Synthesis | Minimizes waste, reduces reaction steps. researchgate.net |
The application of these green chemistry principles to the synthesis of this compound and its precursors holds significant promise for developing more sustainable and environmentally responsible manufacturing processes. Future research will likely focus on combining these approaches to create even more efficient and greener synthetic routes for this important class of compounds.
Structural Elucidation and Advanced Characterization of 1 1h 1,2,4 Triazol 1 Yl Butan 2 One
Spectroscopic Analysis Techniques
Spectroscopic analysis is fundamental to understanding the structural composition of 1-(1H-1,2,4-triazol-1-yl)butan-2-one. Various techniques provide unique information about the arrangement of atoms, the types of chemical bonds, and the electronic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The triazole ring protons typically appear as singlets in the downfield region of the spectrum. The protons of the butanone moiety will exhibit characteristic multiplets. Specifically, the methylene group adjacent to the triazole ring would likely appear as a singlet, while the ethyl group protons would present as a quartet and a triplet due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. libretexts.org The spectrum for this compound would display separate signals for each unique carbon atom. The carbonyl carbon (C=O) of the butanone group is characteristically found at the low-field end of the spectrum, typically in the range of 160-220 ppm. libretexts.org The carbons of the triazole ring would appear in the aromatic region, while the aliphatic carbons of the butyl chain would be observed in the upfield region of the spectrum. docbrown.info
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Chemical Shift (ppm) | Assignment |
| ~8.5 | Triazole CH |
| ~8.0 | Triazole CH |
| ~5.0 | N-CH₂ (Methylene) |
| ~2.5 | CO-CH₂ (Methylene) |
| ~1.0 | CH₃ (Methyl) |
Note: The data in this table is predicted based on the analysis of the compound's structural fragments and general principles of NMR spectroscopy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) from the butanone moiety, typically appearing around 1715 cm⁻¹. echemi.com Other significant peaks would include C-H stretching vibrations from both the aliphatic chain and the aromatic triazole ring. The vibrations of the C=N and N-N bonds within the triazole ring would also give rise to characteristic absorption bands in the fingerprint region of the spectrum.
| Predicted IR Absorption Bands | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | Functional Group | | ~3100 | C-H Stretch | Triazole Ring | | ~2950 | C-H Stretch | Alkyl Chain | | ~1715 | C=O Stretch | Ketone | | ~1510 | C=N Stretch | Triazole Ring | | ~1270 | N-N Stretch | Triazole Ring |
Note: This data is predicted based on characteristic frequencies of the molecule's functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The molecular formula for this compound is C₆H₉N₃O.
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, as well as the fragmentation of the ethyl group. The triazole ring itself can also undergo characteristic fragmentation. Predicted collision cross-section values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule. uni.lu
| Predicted Mass Spectrometry Data | | :--- | :--- | | Adduct | m/z | Predicted CCS (Ų) | | [M+H]⁺ | 140.08183 | 127.6 | | [M+Na]⁺ | 162.06377 | 136.3 | | [M-H]⁻ | 138.06727 | 127.2 | | [M]⁺ | 139.07400 | 128.8 |
Data sourced from PubChem, calculated using CCSbase. uni.lu
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption bands would primarily be due to π → π* transitions within the aromatic 1,2,4-triazole (B32235) ring and n → π* transitions associated with the carbonyl group of the butanone moiety. The triazole ring's transitions are expected to occur at shorter wavelengths, while the carbonyl group's transition would appear at a longer wavelength with lower intensity.
X-ray Crystallography for Solid-State Structure Determination
While specific X-ray crystallography data for this compound is not available in the reviewed literature, analysis of closely related structures, such as 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, provides valuable insights into the potential solid-state conformation and intermolecular interactions. nih.gov
Crystal Packing and Intermolecular Interactions
In the solid state, molecules of related triazole derivatives are often linked by a network of intermolecular hydrogen bonds. nih.govnih.gov For this compound, it is plausible that C—H⋯N and C—H⋯O hydrogen bonds would be the primary forces governing the crystal packing. The hydrogen atoms of the butanone's alkyl chain and the triazole ring could act as hydrogen bond donors, while the nitrogen atoms of the triazole ring and the oxygen atom of the carbonyl group would serve as acceptors.
Furthermore, weak π–π stacking interactions between the 1,2,4-triazole rings of adjacent molecules could also contribute to the stability of the crystal lattice. nih.govnih.gov These non-covalent interactions collectively dictate the three-dimensional arrangement of the molecules in the crystal, influencing the material's physical properties.
Absolute Configuration Determination
The definitive assignment of the absolute configuration of a chiral molecule is crucial for understanding its stereospecific interactions in biological and chemical systems. For chiral ketones such as this compound, which possesses a stereocenter at the C2 position, the absolute configuration is designated as either (R) or (S). The determination of this configuration is typically achieved through rigorous analytical methods, primarily X-ray crystallography, often performed on a diastereomeric derivative.
While specific crystallographic data for this compound is not detailed in readily available literature, the established methodology for such a determination involves a multi-step process. This process leverages the principles of chiral resolution and single-crystal X-ray diffraction (scXRD) analysis. wikipedia.orgnih.gov
The general procedure involves the following key steps:
Chiral Resolution : The initial racemic mixture of the compound must first be separated into its constituent enantiomers. wikipedia.org This process, known as chiral resolution, can be accomplished by forming diastereomeric salts through the reaction of the racemic base with a chiral acid resolving agent. wikipedia.org
Diastereomeric Salt Formation : An enantiomerically pure acid or base with a known absolute configuration, such as d-(+)-malic acid or (S)-(+)-mandelic acid, is reacted with the separated enantiomer of the triazole ketone. nih.govpharm.or.jp This reaction creates a diastereomeric salt.
Crystallization and X-ray Diffraction : The resulting diastereomeric salt is then carefully crystallized to produce single crystals suitable for scXRD analysis. nih.gov X-ray diffraction of the crystal provides a detailed three-dimensional structure of the salt.
Configuration Assignment : Because the absolute configuration of the chiral resolving agent is already known, it acts as an internal reference within the crystal lattice. This allows for the unambiguous assignment of the absolute configuration of the chiral center in the this compound molecule. nih.gov The Flack parameter obtained during crystallographic refinement serves as a critical indicator for confirming the correctness of the assigned absolute structure. nih.gov
In cases where obtaining single crystals of sufficient size for conventional scXRD is challenging, Microcrystal Electron Diffraction (MicroED) can be employed. nih.gov This technique can determine the absolute configuration from micron-sized crystalline powders of a chiral salt, providing a powerful alternative for structural elucidation. nih.gov
The expected outcome of such an analysis would be the definitive characterization of the (+) and (-) enantiomers of this compound as either (R) or (S). The table below illustrates the type of data that would be generated in such a study.
| Property | Enantiomer A | Enantiomer B | Reference Method |
|---|---|---|---|
| Optical Rotation [α]D | e.g., +X.X° (c=1, CHCl3) | e.g., -X.X° (c=1, CHCl3) | Polarimetry |
| Diastereomeric Salt | Salt with (S)-(+)-mandelic acid | Salt with (S)-(+)-mandelic acid | Chemical Synthesis |
| Assigned Absolute Configuration | (R) or (S) | (S) or (R) | Single-Crystal X-ray Diffraction nih.govpharm.or.jp |
| Flack Parameter (from scXRD) | Value close to 0 | Value close to 0 | Crystallographic Refinement nih.gov |
Chemical Reactivity and Derivatization of 1 1h 1,2,4 Triazol 1 Yl Butan 2 One
Reactions of the Ketone Functionality
The ketone group, with its electrophilic carbonyl carbon and acidic α-protons, is a key site for chemical modifications.
The carbonyl carbon of 1-(1H-1,2,4-triazol-1-yl)butan-2-one is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to many transformations of the molecule. masterorganicchemistry.com
Reduction: The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(1H-1,2,4-triazol-1-yl)butan-2-ol. This transformation can be achieved using various reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for converting ketones to alcohols. nih.govorganic-chemistry.org The resulting chiral center at the second carbon position opens avenues for the synthesis of stereospecific compounds. This reduction is a common step in the synthesis of many azole antifungal drugs, where the secondary alcohol is a key pharmacophoric feature. nih.gov
Nucleophilic Additions: The carbonyl group can undergo nucleophilic addition with a wide array of nucleophiles. libretexts.org In the first step of this mechanism, the nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. Subsequent protonation yields the alcohol addition product. libretexts.org The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, would lead to the formation of tertiary alcohols. For instance, reaction with methylmagnesium bromide would yield 2-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. Such reactions expand the molecular complexity and are instrumental in creating analogues with varied substitution patterns.
| Reaction | Reagent(s) | Product |
| Reduction | Sodium Borohydride (NaBH₄) | 1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
| Nucleophilic Addition | Methylmagnesium Bromide (CH₃MgBr) | 2-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can participate in various reactions.
Enolization: The formation of enolates from ketones is a fundamental process in organic chemistry. nih.gov In the case of this compound, enolization can occur on either side of the carbonyl group, leading to two different enolates. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. nih.gov
Condensation Reactions: The enolate of this compound can react with electrophiles, such as aldehydes or other ketones, in aldol-type condensation reactions. mdpi.com For example, reaction with benzaldehyde (B42025) in the presence of a base would lead to the formation of a β-hydroxy ketone, which could subsequently be dehydrated to an α,β-unsaturated ketone. These reactions are crucial for building larger molecules and introducing further functional and structural diversity. The reaction of ketones with primary amines can also lead to the formation of triazole derivatives through a process known as triazolization. researchgate.netresearchgate.net
| Reaction | Reagent(s) | Intermediate/Product |
| Enolization | Base (e.g., LDA) | Enolate |
| Aldol Condensation | Benzaldehyde, Base | β-Hydroxy ketone |
Reactivity of the Triazole Ring
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which influence its reactivity significantly. frontiersin.org
The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and positions of attack differ.
Electrophilic Substitution: Due to the presence of the electron-donating nitrogen atoms, the triazole ring is generally activated towards electrophilic attack. However, electrophilic substitution on the carbon atoms of the triazole ring is difficult. Instead, electrophiles typically attack the nitrogen atoms. frontiersin.org
Nucleophilic Substitution: Nucleophilic substitution on the carbon atoms of the triazole ring is also possible, particularly if a good leaving group is present. Halogenated triazole derivatives can undergo nucleophilic substitution with various nucleophiles. rsc.org
The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and are the primary sites for derivatization. youtube.com
Alkylation: Alkylation of the triazole ring is a common strategy for synthesizing derivatives. The reaction of this compound with alkyl halides in the presence of a base can lead to N-alkylation. The regioselectivity of alkylation (i.e., at which nitrogen atom the alkyl group attaches) can be influenced by the nature of the alkylating agent, the base, and the solvent. nih.govresearchgate.netuzhnu.edu.ua In many azole antifungal agents, the triazole ring is linked to the rest of the molecule through one of its nitrogen atoms. nih.gov
| Reaction | Reagent(s) | Product |
| N-Alkylation | Alkyl Halide, Base | N-alkylated triazole derivative |
Synthesis of Analogues and Prodrugs based on the this compound Scaffold
The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of analogues and prodrugs with potential therapeutic applications, particularly in the development of new antifungal agents. nih.govresearchgate.net
Synthesis of Analogues: The core structure of many azole antifungal drugs consists of a substituted ethylamine (B1201723) backbone attached to a triazole ring and one or more aromatic rings. nih.gov this compound provides a ready-made scaffold that can be elaborated to generate a library of analogues. For example, reduction of the ketone followed by etherification or esterification of the resulting alcohol can introduce various side chains. Similarly, condensation reactions at the α-position can be used to append different aromatic or heterocyclic moieties. The synthesis of novel triazole compounds containing a piperazine (B1678402) moiety has been explored as a strategy for developing new antifungal agents. nih.gov
Synthesis of Prodrugs: Prodrug strategies are often employed to improve the physicochemical properties of a drug, such as its solubility, stability, or bioavailability. For azole antifungals, prodrugs have been developed to enhance their clinical utility. nih.govmdpi.com For example, a phosphate (B84403) ester prodrug of fluconazole (B54011), fosfluconazole, has been developed for intravenous administration. nih.gov Similarly, isavuconazole (B1672201) is administered as a prodrug, isavuconazonium (B1236616) sulfate. nih.govmdpi.com The secondary alcohol that can be generated from the reduction of this compound is a suitable handle for the attachment of promoieties to create prodrugs. For instance, esterification with an amino acid or a phosphate group could yield water-soluble prodrugs that are cleaved in vivo to release the active parent drug.
Computational Chemistry and Molecular Modeling Studies of 1 1h 1,2,4 Triazol 1 Yl Butan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and reactivity of molecules. For 1-(1H-1,2,4-triazol-1-yl)butan-2-one, DFT calculations would typically be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles.
A crucial aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally suggests higher reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for predicting how the molecule might interact with biological receptors or other molecules. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | (Value in eV) | Relates to electron-donating ability |
| LUMO Energy | (Value in eV) | Relates to electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Indicator of chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule |
| Electronegativity (χ) | (Value) | Tendency to attract electrons |
| Chemical Hardness (η) | (Value) | Resistance to change in electron configuration |
Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this method would be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.
The process involves preparing the 3D structure of the compound and the target protein. The compound is then "docked" into the active site of the protein, and various binding poses are evaluated using a scoring function. This function estimates the binding affinity, with lower scores typically indicating a more favorable interaction.
Key interactions that are analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. Identifying these interactions provides insight into the structural basis of the compound's potential biological activity. For instance, docking studies on similar triazole-containing compounds have been used to predict their binding to enzymes like cytochrome P450, which is crucial for their antifungal activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic representation of the interactions in a physiological environment.
An MD simulation would involve placing the docked complex in a simulated aqueous environment and calculating the forces between atoms over a specific period. This allows for the observation of conformational changes in both the ligand and the protein upon binding. The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atomic positions. These simulations can confirm the stability of the interactions predicted by docking and provide a deeper understanding of the binding dynamics.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a crucial aspect of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exhibit a specific biological activity.
For this compound, a pharmacophore model could be developed based on a set of known active molecules with similar structures. This model would then serve as a 3D query to screen virtual compound libraries for new molecules with potentially similar or improved activity. The key features of the triazole ring, the carbonyl group, and the butyl chain would be central to defining its pharmacophoric properties.
In Silico Prediction of Biological Activity Spectra
Various computational tools and online platforms allow for the in silico prediction of a compound's biological activity spectrum based on its chemical structure. These predictions are typically based on machine learning models trained on large datasets of known bioactive molecules.
For this compound, such predictions could suggest a range of potential pharmacological activities, such as antifungal, antibacterial, or anticancer properties, which are common for the 1,2,4-triazole (B32235) class of compounds. These predictions, while not definitive, can guide experimental screening efforts by prioritizing the most likely biological targets. Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to assess the drug-likeness and potential safety profile of a compound at an early stage of research.
Biological Activity Research on 1 1h 1,2,4 Triazol 1 Yl Butan 2 One and Its Bioactive Analogues Excluding Clinical Human Trials and Safety Data
Antifungal Activity Investigations (In Vitro and In Planta)
The antifungal properties of 1,2,4-triazole (B32235) derivatives are a cornerstone of their therapeutic and agricultural applications. These compounds are known to interfere with essential fungal cellular processes, leading to the inhibition of growth or fungal cell death.
The primary mechanism of antifungal action for 1-(1H-1,2,4-triazol-1-yl)butan-2-one and its analogues is the disruption of ergosterol (B1671047) biosynthesis. researchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
Triazole compounds act as potent and specific inhibitors of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or cyp51A genes). frontiersin.orgnih.govnih.gov This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. nih.govnih.gov By binding to the heme iron atom in the active site of the enzyme, triazoles prevent the demethylation of lanosterol. nih.gov This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. wikipedia.org The altered sterol composition disrupts the membrane's structure and function, ultimately inhibiting fungal growth. wikipedia.org The specificity of triazoles for the fungal CYP51 enzyme over its mammalian counterparts contributes to their selective toxicity. researchgate.net
Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of activity against various pathogenic fungi. In vitro studies have confirmed the efficacy of these compounds against clinically relevant yeasts and molds.
For instance, novel triazole derivatives have shown potent activity against multiple Candida species, including Candida albicans, Candida parapsilosis, Candida tropicalis, and fluconazole-resistant strains. nih.govdovepress.comekb.eg Some synthesized analogues exhibit minimum inhibitory concentrations (MICs) significantly lower than standard antifungal drugs like fluconazole (B54011) and itraconazole. nih.govnih.gov For example, certain 2-aryl-3-azolyl-1-indolyl-propan-2-ols, which are structurally related to fluconazole, have demonstrated MIC values as low as 0.000256 µg/mL against C. albicans. nih.gov
Similarly, significant activity has been observed against Aspergillus species, which are responsible for invasive aspergillosis. nih.govnih.gov Voriconazole (B182144), a second-generation triazole, is noted for its fungicidal activity against Aspergillus spp. nih.gov The table below summarizes the antifungal activity of selected triazole analogues against various fungal pathogens.
| Compound/Analogue | Fungal Species | Activity (MIC µg/mL) | Reference |
| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | Candida albicans | 0.000256 | nih.gov |
| 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Candida albicans | < 0.125 | nih.gov |
| 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Candida tropicalis | < 0.125 | nih.gov |
| 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Cryptococcus neoformans | < 0.125 | nih.gov |
| 1-[(4-tert-butylbenzyl)(cyclopropyl)amino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Aspergillus fumigatus | Not specified | nih.gov |
| Novel Triazole Compound 1d | Candida albicans 14053 | 0.25 | nih.gov |
| Novel Triazole Compound 1i | Candida albicans 14053 | 0.25 | nih.gov |
The action of triazole antifungals can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells), depending on the specific compound, the fungal species, and the drug concentration. youtube.com Predominantly, azoles are considered fungistatic, as their primary mechanism of inhibiting ergosterol synthesis halts fungal proliferation without necessarily causing cell death. wikipedia.orgyoutube.com
However, under certain conditions, the disruption of the cell membrane can be severe enough to lead to cell lysis and a fungicidal effect. nih.gov For example, while fluconazole is generally fungistatic, other triazoles like voriconazole have demonstrated fungicidal activity against certain fungi, such as Aspergillus species. nih.govyoutube.com The distinction is critical in therapeutic contexts, as fungicidal agents are often preferred for treating infections in immunocompromised individuals.
The increasing prevalence of triazole resistance in fungal pathogens is a significant concern. nih.govnih.gov Fungi have developed several mechanisms to counteract the effects of these antifungal agents.
One of the most common resistance mechanisms involves alterations in the target enzyme, lanosterol 14α-demethylase. frontiersin.orgoup.com Point mutations in the cyp51A (ERG11) gene can reduce the binding affinity of the triazole drug to the enzyme, thereby diminishing its inhibitory effect. frontiersin.orgresearchgate.net
Another key mechanism is the overexpression of the cyp51A gene. frontiersin.org This can be caused by tandem repeat insertions in the promoter region of the gene, leading to an increased production of the target enzyme. researchgate.net The higher concentration of the enzyme in the cell requires a greater amount of the drug to achieve an inhibitory effect.
Additionally, fungi can develop resistance through the increased expression of efflux pumps. oup.com These membrane transporters, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, actively pump the antifungal drug out of the cell, reducing its intracellular concentration and preventing it from reaching its target. oup.com
Strategies to combat this growing resistance are under active investigation. One approach is the development of new triazole derivatives that can evade these resistance mechanisms. elsevier.es Combination therapy, where triazoles are used alongside other antifungal agents with different mechanisms of action, is another promising strategy. researchgate.netnih.gov Furthermore, research into inhibitors of efflux pumps or other resistance-conferring pathways aims to restore the efficacy of existing triazole drugs. frontiersin.org
Antibacterial Activity Studies (In Vitro)
While primarily known for their antifungal properties, compounds containing the 1,2,4-triazole scaffold have also demonstrated notable antibacterial activity.
Numerous studies have highlighted the significant antibacterial activity of 1,2,4-triazole derivatives against a range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The versatility of the triazole ring allows for its incorporation into various molecular structures, leading to hybrid compounds with potent antibacterial effects. sci-hub.se
These derivatives have shown efficacy against bacteria such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.govnih.gov For instance, certain 1,2,4-triazole-3-thione hybrids have exhibited greater potency against methicillin-resistant Staphylococcus aureus (MRSA) than reference antibiotics like vancomycin (B549263) and ciprofloxacin. nih.gov The antibacterial activity of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition in agar (B569324) diffusion assays.
The table below presents data on the antibacterial activity of various 1,2,4-triazole derivatives.
| Compound/Analogue | Bacterial Strain | Activity (MIC µg/mL) | Reference |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | 5 | nih.gov |
| Ofloxacin-1,2,4-triazole derivative | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25 - 1 | nih.gov |
| Clinafloxacin-1,2,4-triazole hybrid | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.25 - 32 | nih.gov |
| Nalidixic acid-1,2,4-triazole-3-thione derivative | P. aeruginosa | 16 | nih.gov |
| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrid | Methicillin-resistant S. aureus (MRSA) | 0.046 - 3.11 (µM) | nih.gov |
The development of novel antibacterial agents incorporating the 1,2,4-triazole scaffold is a promising avenue for addressing the challenge of antibiotic resistance. nih.gov
Specific Bacterial Targets and Mechanistic Insights
Research into the antibacterial mechanism of 1H-1,2,4-triazolyl derivatives has pointed towards specific enzymatic targets. Molecular docking studies on analogues of this compound suggest that a probable mechanism of their antibacterial action involves the inhibition of the MurB enzyme (UDP-N-acetylenolpyruvoylglucosamine reductase) in E. coli. nih.govbg.ac.rs This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.
A study investigating new 1H-1,2,4-triazolyl derivatives, including close structural analogues, evaluated their efficacy against several bacterial strains. bg.ac.rs The compounds demonstrated notable antibacterial activity, with Minimum Inhibitory Concentration (MIC) values often lower than those of standard antibiotics like ampicillin (B1664943) and chloramphenicol. nih.govbg.ac.rs Among the tested bacteria, Pseudomonas fluorescens was generally the most sensitive, whereas the plant pathogen Xanthomonas campestris showed the most resistance. nih.govbg.ac.rs The structure-activity relationship analysis indicated that the nature of the substituents on the triazole ring significantly influences the antibacterial potency. bg.ac.rs
Table 1: Antibacterial Activity of 1H-1,2,4-Triazolyl Analogues
| Compound | Organism | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Analogue 1 | B. subtilis | 2.7 | 2.9 |
| P. fluorescens | 0.9 | 1.8 | |
| X. campestris | 5.4 | 5.8 | |
| Analogue 2 | B. subtilis | 0.4 | 0.8 |
| P. fluorescens | 0.4 | 0.8 | |
| X. campestris | 2.9 | 2.9 |
Herbicidal Activity and Phytotoxicity Studies (In Planta)
The 1,2,4-triazole scaffold is a key component in several commercial herbicides. researchgate.net Research has demonstrated that derivatives based on this structure exhibit significant herbicidal and phytotoxic effects on a variety of plant species.
Herbicidal Activity: Studies on novel 1,2,4-triazole derivatives have shown potent herbicidal activity against both monocotyledonous and dicotyledonous weeds. researchgate.netbohrium.com In petri dish bioassays, certain pyrimidyl-1,2,4-triazole derivatives exhibited significant growth inhibition of weeds like Echinochloa crusgalli, Sorghum bicolor (monocots), and Raphanus sativus, Brassica campestris (dicots) at concentrations of 100 mg·L⁻¹. researchgate.net Some compounds showed remarkable inhibitory effects even at 10 mg·L⁻¹. researchgate.net One particular derivative displayed a broader spectrum of activity against the roots and stalks of several weed species at these concentrations, suggesting its potential as a lead structure for new herbicides. researchgate.net Another study found that certain 1,2,4-triazole derivatives containing a pyrazole (B372694) moiety had an 80% inhibitory effect on lettuce and bentgrass. researchgate.net
Table 2: Herbicidal Activity of a Pyrimidyl-1,2,4-Triazole Derivative (Compound IV-8)
| Test Species | Concentration (mg·L⁻¹) | Inhibition Rate (%) |
|---|---|---|
| B. campestris | 10 | 86.3 |
| 100 | 100 | |
| C. sativus | 10 | 81.2 |
| 100 | 100 | |
| M. sativa | 10 | 91.5 |
| 100 | 100 |
Phytotoxicity Studies: While effective as herbicides, triazole-based compounds, particularly those used as fungicides, can also exhibit phytotoxicity in crop plants. uada.edu Symptoms of triazole phytotoxicity on soybeans typically appear 14 to 28 days after application and include interveinal chlorosis (yellowing between the leaf veins) and, in severe cases, necrosis on the leaves of the upper canopy. uada.eduunl.educropprotectionnetwork.org These symptoms can be mistaken for diseases like Sudden Death Syndrome (SDS). unl.educropprotectionnetwork.org
The severity of phytotoxicity depends on several factors, including the specific triazole active ingredient, the application rate, environmental conditions such as drought, and the specific crop cultivar. uada.eduunl.edu For instance, prothioconazole (B1679736) and tebuconazole (B1682727) are more commonly associated with these effects. uada.edu Triazoles are xylem-mobile, and under drought stress, the fungicide may remain in the leaf tissue longer, leading to greater injury. unl.edu Although triazoles are generally considered not to be phytotoxic, they can affect plant growth by inhibiting gibberellin biosynthesis, which can lead to stunted growth. nih.govresearchgate.net Effects on root growth can be either inhibitory or stimulatory, depending on the plant species and the concentration of the compound used. nih.gov
Other Investigated Biological Activities
Derivatives and analogues built upon the this compound structure have been explored as lead compounds for a wide array of other biological activities.
Antimicrobial Activity: Beyond specific antibacterial action, 1,2,4-triazole derivatives exhibit broad-spectrum antimicrobial properties, including significant antifungal activity. nih.gov Many compounds are more potent against fungal strains than reference drugs like ketoconazole (B1673606) and bifonazole. nih.govbg.ac.rs The proposed mechanism for this antifungal action is the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme critical for ergosterol biosynthesis in fungi. nih.govbg.ac.rs
Antiviral Activity: The 1,2,4-triazole scaffold is a core component of established antiviral drugs like Ribavirin. bohrium.com Analogues and derivatives have shown promise against a wide range of RNA and DNA viruses. bohrium.com Research has identified 1,2,4-triazole compounds with activity against viruses such as human immunodeficiency virus (HIV), influenza, hepatitis B and C viruses, SARS virus, and herpes simplex virus (HSV). bohrium.combohrium.comeurekaselect.com
Antileishmanial Activity: Several studies have highlighted the potential of 1,2,4-triazole derivatives as antileishmanial agents. nih.gov Various analogues have demonstrated significant in vitro activity against different Leishmania species. For example, certain 1,4-disubstituted-1,2,3-triazole compounds showed potent activity against Leishmania amazonensis, with one compound exhibiting an IC₅₀ of 14.64 µM against promastigotes and 17.78 µM against intracellular amastigotes. nih.gov Other research on imidazo-[1,2-a]-pyridine-3-carboxamides fused with a 1,2,3-triazole moiety also identified compounds with significant activity against Leishmania major. rsc.org
Table 3: Antileishmanial Activity of a 1,4-Disubstituted-1,2,3-Triazole Compound
| Parameter | Value (µM) |
|---|---|
| IC₅₀ (Promastigotes) | 14.64 ± 4.392 |
| IC₅₀ (Intracellular Amastigotes) | 17.78 ± 3.257 |
| CC₅₀ (BALB/c Macrophages) | 547.88 ± 3.256 |
Antioxidant Activity: 1,2,4-triazole derivatives have been recognized for their ability to act as antioxidants by neutralizing free radicals and other reactive oxygen species. zsmu.edu.uaisres.orgnih.gov This activity is crucial as oxidative stress is implicated in the pathology of numerous diseases. isres.orgnih.gov Studies have shown that the introduction of phenol (B47542) and pyridine (B92270) groups to the triazole ring can enhance antioxidant properties. isres.org For instance, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrated good scavenging activity against ABTS and DPPH radicals, with IC₅₀ values of 4.59 µg/mL and 7.12 µg/mL, respectively. japsonline.com Similarly, 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol has shown pronounced antioxidant activity in vitro. zsmu.edu.ua
Antitubercular Activity: The 1,2,4-triazole nucleus is being actively investigated for the development of new antitubercular agents. researchgate.neteurekaselect.com A series of pyridine-1,2,4-triazole derivatives were tested against Mycobacterium tuberculosis H37Ra and other mycobacterial strains. nih.gov One compound, in particular, showed potent activity against M. tuberculosis H37Ra with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. nih.gov Another study identified a different 1,2,4-triazole derivative as a highly potent agent, with an MIC value of 6.25 µg/mL against M. tuberculosis H37Rv. rjptonline.org
Table 4: Antitubercular Activity of Lead 1,2,4-Triazole Derivatives
| Compound Series | Most Active Compound | Organism | MIC (µg/mL) |
|---|---|---|---|
| Pyridine-1,2,4-triazoles | C4 | M. tuberculosis H37Ra | 0.976 |
| Isonicotinamides | 6a | M. tuberculosis H37Rv | 6.25 |
Anti-inflammatory Activity: Compounds containing the 1,2,4-triazole moiety have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes. mdpi.comnih.gov A study on Schiff bases bearing a 1,2,4-triazole ring identified a derivative that acted as a potent and selective COX-2 inhibitor, with an IC₅₀ value of 1.76 µM. mdpi.com The activity of some of these new derivatives has been shown to exceed that of reference drugs, highlighting their potential as new therapeutic agents for inflammatory conditions. mdpi.comnih.gov
Environmental and Metabolic Fate Research Non Human Contexts
Degradation Pathways of 1-(1H-1,2,4-triazol-1-yl)butan-2-one in Non-Biological Systems
The degradation of chemical compounds in the environment, independent of biological activity, is primarily governed by processes such as photolysis and hydrolysis.
Photodegradation: Sunlight can be a significant factor in the degradation of chemical compounds in aquatic and terrestrial environments. For many triazole-based fungicides, photolysis has been identified as a relevant degradation pathway. For instance, studies on triazole fungicides like epoxiconazole (B1671545) and tebuconazole (B1682727) have shown that they are susceptible to photolysis, with half-lives in the order of hours under laboratory conditions. researchgate.net The energy from UV radiation can lead to the cleavage of chemical bonds and the transformation of the parent molecule. The butan-2-one side chain of this compound contains a ketone group which can absorb UV radiation, potentially leading to photochemical reactions such as Norrish type I or type II cleavage, which could result in the breakdown of the side chain. nih.gov Furthermore, the 1,2,4-triazole (B32235) ring itself can undergo photocatalytic degradation, which may lead to the formation of intermediates such as nitrate (B79036) and ammonium (B1175870) ions. researchgate.net
Hydrolysis: Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of the 1,2,4-triazole ring to hydrolysis is generally high. researchgate.net Many triazole fungicides exhibit significant resistance to hydrolysis under neutral pH conditions. researchgate.net For example, the hydrolysis half-life of epoxiconazole at pH 7 is reported to be 131 days. researchgate.net This suggests that the 1,2,4-triazole moiety in this compound is likely to be stable against hydrolysis. The butan-2-one side chain, being an aliphatic ketone, is also generally resistant to hydrolysis under typical environmental pH conditions.
The following table summarizes the degradation data for related triazole compounds, which can serve as an indicator for the potential behavior of this compound.
| Compound | Degradation Process | Half-life | Conditions | Reference |
|---|---|---|---|---|
| Epoxiconazole | Photolysis | 0.68 hours | Laboratory conditions | researchgate.net |
| Tebuconazole | Photolysis | 2.35 hours | Laboratory conditions | researchgate.net |
| Flutriafol | Photolysis | 9.30 hours | Laboratory conditions | researchgate.net |
| Epoxiconazole | Hydrolysis | 131 days | pH 7.0, 25 °C | researchgate.net |
| Tebuconazole | Hydrolysis | 198 days | pH 7.0, 25 °C | researchgate.net |
| Flutriafol | Hydrolysis | 182 days | pH 7.0, 25 °C | researchgate.net |
Biotransformation and Metabolism in Non-Human Organisms (e.g., plant, microbial)
The biotransformation of this compound in non-human organisms is expected to be primarily driven by microbial and plant metabolic systems.
Microbial Degradation: Soil microorganisms play a crucial role in the degradation of organic compounds. The persistence of triazole fungicides in soil can vary significantly, with reported half-lives ranging from a few weeks to over a year, depending on the specific compound and soil conditions. rothamsted.ac.ukmdpi.com Several bacterial strains have been identified that can degrade triazole fungicides. For instance, species of Klebsiella, Pseudomonas, and Citrobacter have been shown to utilize triazole fungicides as a source of carbon and energy. nih.govnih.gov The degradation pathways often involve hydroxylation, cleavage of the side chain, and eventual breakdown of the triazole ring.
For the 1H-1,2,4-triazole moiety itself, co-metabolic degradation in the presence of a primary substrate has been observed. researchgate.net In a process enhanced by nitrification, 1H-1,2,4-triazole was found to be converted to intermediates such as 2,4-dihydro- researchgate.netnih.govCurrent time information in BT.triazol-3-one and researchgate.netnih.govCurrent time information in BT.triazolidine-3,5-dione. researchgate.net This suggests that the butanone side chain of this compound could potentially be modified or cleaved by microbial enzymes, followed by the degradation of the resulting 1,2,4-triazole.
Plant Metabolism: While specific studies on the plant metabolism of this compound are not available, research on a structurally similar compound, 1-(3-Amino- researchgate.netnih.govCurrent time information in BT.triazol-1-yl)-3,3-dimethyl-butan-2-one, has demonstrated plant growth regulatory activity, indicating that it is taken up by plants. researchgate.net Once absorbed, plants can metabolize xenobiotics through a series of enzymatic reactions, typically involving oxidation, reduction, hydrolysis (Phase I), and conjugation with endogenous molecules like sugars or amino acids (Phase II). It is plausible that this compound could undergo reduction of the ketone group to a secondary alcohol, followed by conjugation to form glycosides.
The following table summarizes findings on the microbial degradation of related triazole compounds.
| Compound(s) | Organism/System | Degradation/Transformation | Reference |
|---|---|---|---|
| Hexaconazole, Difenoconazole, Propiconazole (B1679638) | Klebsiella sp., Pseudomonas sp., Citrobacter sp. | Used as sole source of carbon and energy. | nih.govnih.gov |
| Hexaconazole, Difenoconazole, Propiconazole | Microbial consortium in soil-plant system | 85.83% to 96.59% degradation in 45 days. | nih.govnih.gov |
| 1H-1,2,4-triazole | Activated sludge with nitrification | Co-metabolic degradation to intermediates like 2,4-dihydro- researchgate.netnih.govCurrent time information in BT.triazol-3-one. | researchgate.net |
| Triadimefon | Soil | Rapidly reduced to triadimenol. | rothamsted.ac.uk |
| Propiconazole | Soil | Moderately persistent with a half-life of about 200 days at 10 °C. | rothamsted.ac.uk |
| Flutriafol, Epoxiconazole, Triadimenol | Soil | Very persistent with half-lives greater than two years at 10 °C. | rothamsted.ac.uk |
Advanced Research Perspectives and Future Directions
Exploration of Novel Synthetic Routes and Derivatization Strategies
Future research in the synthesis of 1-(1H-1,2,4-triazol-1-yl)butan-2-one is geared towards the development of more efficient, sustainable, and versatile synthetic methods. While classical methods for the synthesis of 1,2,4-triazole (B32235) derivatives are well-established, novel approaches such as photochemical synthesis are being explored. For instance, a photochemical reaction involving the addition of triplet intermediates to diazoalkanes and azomethine ylide intermediates has been reported for the synthesis of 1,2,4-triazoles, offering a potentially new avenue for the synthesis of the target compound and its analogues. nih.gov
Derivatization strategies for this compound are primarily focused on the modification of the butanone moiety to generate a diverse library of new chemical entities with potentially enhanced biological activities or novel material properties. Key derivatization approaches include:
Reactions involving the ketone group: The carbonyl group of the butanone can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce new amine functionalities, and condensation reactions. For example, a related compound, 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, has been shown to react with 2,4-dichlorobenzaldehyde, demonstrating the reactivity of the butanone core.
Synthesis of Fused Ring Systems: The core structure can be used as a building block for the synthesis of more complex, fused heterocyclic systems.
Introduction of various substituents: The synthesis of derivatives with different substituents on the triazole ring or the butanone chain is a common strategy to modulate the compound's properties.
| Reaction Type | Reagents and Conditions | Potential Product | Reference for Similar Reactions |
|---|---|---|---|
| Reduction of Ketone | NaBH4, Methanol | 1-(1H-1,2,4-triazol-1-yl)butan-2-ol | bg.ac.rs |
| Aldol Condensation | Aromatic aldehyde, Base | α,β-Unsaturated ketone derivative | bg.ac.rs |
| Synthesis of Thiazole Derivatives | α-bromo substituted acetophenone, thiourea | Thiazole-containing 1H-1,2,4-triazole derivatives | researchgate.net |
| Synthesis of Fused Triazoles | Oxidation of hydrazone precursors | Fused 1,2,4-triazolo-benzothiazoles | rsyn.org |
Application in Materials Science and Advanced Chemical Technologies
While the primary research focus for many triazole derivatives has been in the pharmaceutical and agrochemical sectors, there is a growing interest in their application in materials science and advanced chemical technologies. The unique electronic structure of the 1,2,4-triazole ring, with its multiple nitrogen atoms, makes it an excellent ligand for the formation of coordination polymers and a promising candidate for corrosion inhibition.
Corrosion Inhibitors: Triazole derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive media. ijcsi.promdpi.comnih.govmdpi.comonepetro.org The lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring facilitate the adsorption of these molecules onto the metal surface, forming a protective film that inhibits the corrosion process. ijcsi.promdpi.com Future research could involve the evaluation of this compound and its derivatives as corrosion inhibitors for steel, copper, and other metals in acidic and neutral environments.
Coordination Polymers: The nitrogen atoms of the 1,2,4-triazole ring can coordinate with metal ions to form coordination polymers with diverse structures and properties. These materials have potential applications in catalysis, gas storage, and as luminescent materials. nih.govresearchgate.netnih.govmdpi.comrsc.org The synthesis of coordination polymers using this compound as a ligand could lead to novel materials with interesting magnetic, optical, or catalytic properties.
| Application Area | Underlying Principle | Potential Research Direction | References for Triazole Applications |
|---|---|---|---|
| Corrosion Inhibition | Adsorption on metal surfaces via N atoms and π-electrons to form a protective film. | Evaluation of the compound and its derivatives as corrosion inhibitors for various metals. | ijcsi.promdpi.comnih.govmdpi.comonepetro.org |
| Coordination Polymers | Triazole ring acts as a ligand to coordinate with metal ions. | Synthesis and characterization of new coordination polymers for applications in catalysis and materials science. | nih.govresearchgate.netnih.govmdpi.comrsc.org |
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of analogues of this compound as chemical probes could provide valuable tools for understanding its biological targets and mechanisms of action. Key strategies for developing such probes include the incorporation of reporter tags, such as fluorescent dyes or biotin (B1667282).
Fluorescent Analogues: The introduction of a fluorescent group into the structure of this compound would allow for the visualization of its distribution and localization within cells and tissues. This can be achieved by coupling a fluorescent dye to the molecule or by creating an intrinsically fluorescent analogue. researchgate.netnih.govrsc.orgmdpi.com These fluorescent probes would be invaluable for studying the compound's interaction with its biological targets in real-time.
Biotinylated Derivatives: Biotinylation is a common strategy for affinity-based protein profiling and target identification. A biotinylated analogue of this compound could be used to isolate and identify its binding partners from complex biological samples. nih.govnih.gov This would provide crucial insights into its mechanism of action and could lead to the discovery of new therapeutic targets.
| Probe Type | Modification Strategy | Application | References for Probe Development |
|---|---|---|---|
| Fluorescent Probe | Coupling with a fluorescent dye or synthesis of an intrinsically fluorescent analogue. | Imaging the subcellular localization and target engagement of the compound. | researchgate.netnih.govrsc.orgmdpi.com |
| Affinity-Based Probe | Introduction of a biotin tag. | Identification of the biological targets of the compound through pull-down assays. | nih.govnih.gov |
Integrated Computational and Experimental Approaches for Mechanism Elucidation and Lead Optimization
The integration of computational and experimental methods is a powerful strategy for understanding the reaction mechanisms of this compound and for the rational design of new analogues with improved properties.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the mechanisms of synthetic reactions and biological interactions. nih.govresearchgate.netresearchgate.netdnu.dp.uanih.govzsmu.edu.uaresearchgate.net For example, DFT studies have been used to investigate the protonation of 1,2,4-triazole and the mechanism of heterocyclization reactions involving the triazole ring. dnu.dp.uazsmu.edu.ua Such studies on this compound could provide valuable insights into its reactivity and guide the development of new synthetic routes.
Lead Optimization: Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of new analogues and to guide the lead optimization process. By understanding the key structural features required for activity, more potent and selective compounds can be designed and synthesized. This integrated approach has been successfully applied to other 1,2,4-triazole derivatives to develop new anticancer and antifungal agents.
| Approach | Methodology | Objective | References for Integrated Approaches |
|---|---|---|---|
| Mechanism Elucidation | Density Functional Theory (DFT) calculations, kinetic studies. | To understand reaction pathways and predict reactivity. | nih.govdnu.dp.uazsmu.edu.uaresearchgate.net |
| Lead Optimization | Molecular docking, QSAR, ADME/Tox prediction. | To design new analogues with improved biological activity and pharmacokinetic properties. | nih.govmdpi.com |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(1H-1,2,4-triazol-1-yl)butan-2-one derivatives?
The compound is synthesized via condensation reactions. For example, Process C involves reacting a thiourea derivative with a thioamide in ethanol at 50–80°C for 5–48 hours . Process H uses α-ketoaldehydes or dialdehydes under similar conditions, with iodine as a catalyst in some cases (e.g., Example 1 in ). Stereospecific synthesis of derivatives (e.g., (2R,3R)-configured compounds) requires chiral precursors and controlled reaction conditions .
Q. What spectroscopic techniques validate the structural integrity of synthesized derivatives?
Key methods include:
- 1H-NMR : Confirms substituent positions and stereochemistry (e.g., δ 1.25 ppm for methyl groups in Example 17 ).
- EI-MS : Determines molecular weight (e.g., m/z 511 [M⁺] for antifungal derivatives ).
- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally related triazole ketones .
Q. How is antifungal activity evaluated for these compounds?
Broth dilution assays (CLSI M27-A guidelines) are standard. Minimum inhibitory concentrations (MICs) are determined against Candida spp. and Aspergillus spp. . Comparative studies against reference antifungals (e.g., triadimefon) assess efficacy .
Q. What physicochemical properties influence bioavailability?
LogP values (lipophilicity) and aqueous solubility are critical. Derivatives with halogenated aryl groups (e.g., 2,4-difluorophenyl) show improved membrane permeability, as seen in analogs with MICs <0.5 µg/mL .
Advanced Research Questions
Q. How do structural modifications at the butanone moiety affect CYP51 binding and antifungal resistance?
Substitutions on the triazole ring and adjacent carbonyl group modulate interactions with fungal lanosterol 14α-demethylase (CYP51). For instance, biphenyl-4-yloxy groups enhance binding affinity, reducing resistance in Botrytis cinerea . Resistance mechanisms (e.g., CYP51 overexpression) are studied via gene expression profiling in resistant strains .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking and dynamics simulations model binding to CYP51. Docking scores correlate with experimental MICs; for example, biphenyl-substituted derivatives show stronger hydrogen bonding with heme cofactors . Free energy calculations (MM-PBSA) quantify binding stability .
Q. How can enantiomeric purity impact pharmacological activity?
(2R,3R)-configured derivatives exhibit 10–100x higher antifungal activity than their enantiomers. Chiral HPLC or enzymatic resolution ensures stereochemical purity . Racemic mixtures (e.g., triadimefon) are less effective, highlighting the need for asymmetric synthesis .
Q. What strategies improve metabolic stability in vivo?
Acid addition salts (e.g., hydrochloride) enhance solubility and reduce hepatic clearance. Structural analogs with methyl or cyclopropyl groups resist CYP3A4-mediated oxidation, as observed in related azoles .
Q. How do environmental factors influence degradation pathways?
Hydrolysis studies (pH 5–9) reveal stability in acidic conditions, while photolysis in water generates triazole-carboxylic acid byproducts. Soil half-life (t₁/₂) ranges from 30–60 days, depending on substituents .
Q. What in vitro models assess mammalian cell toxicity?
Cytotoxicity is evaluated via MTT assays on human fibroblasts. Derivatives with EC₅₀ >100 µM (e.g., biphenyl-substituted compounds) demonstrate selectivity over fungal targets .
Methodological Considerations
Q. How are acid addition salts synthesized for pharmaceutical formulations?
Free bases are treated with HCl or citric acid in ethanol, followed by recrystallization. Salt formation improves thermal stability (e.g., melting points >150°C) and bioavailability .
Q. What chromatographic methods quantify the compound in biological matrices?
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ=254 nm) is standard. LC-MS/MS achieves lower detection limits (0.1 ng/mL) for pharmacokinetic studies .
Q. How are structure-activity relationships (SARs) systematically explored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
